molecular formula C22H27N3O B5415268 N-cyclopropyl-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide

N-cyclopropyl-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide

Cat. No.: B5415268
M. Wt: 349.5 g/mol
InChI Key: XWFWOFBXVIABQJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group, a diphenylmethyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c26-21(23-20-11-12-20)17-24-13-15-25(16-14-24)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20,22H,11-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFWOFBXVIABQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide typically involves the reaction of cyclopropylamine with 4-(diphenylmethyl)piperazine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be summarized as follows:

Cyclopropylamine+4-(Diphenylmethyl)piperazine+Acetic AnhydrideThis compound\text{Cyclopropylamine} + \text{4-(Diphenylmethyl)piperazine} + \text{Acetic Anhydride} \rightarrow \text{this compound} Cyclopropylamine+4-(Diphenylmethyl)piperazine+Acetic Anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-cyclopropyl-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(piperazin-1-yl)acetamide
  • N-cyclopropyl-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide
  • N-cyclopropyl-2-[4-(2,6-dichlorophenyl)methyl]piperazin-1-yl]acetamide

Uniqueness

N-cyclopropyl-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide stands out due to its unique combination of a cyclopropyl group and a diphenylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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